molecular formula C12H12N4 B1479608 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile CAS No. 2098103-53-6

2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile

Cat. No. B1479608
CAS RN: 2098103-53-6
M. Wt: 212.25 g/mol
InChI Key: DNFRMYJZMBHENV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile, hereafter referred to as 2-E3P4P5A, is an organic compound with a variety of applications in the fields of chemistry, biochemistry, and pharmacology. It is a white solid with a molecular weight of 205.26 g/mol and a melting point of 107-108 °C. 2-E3P4P5A is a versatile compound that can be used as a starting material for the synthesis of a variety of derivatives and as a building block for the development of new drugs.

Scientific Research Applications

Role in Molecular Docking and Biological Activity

These compounds are also pivotal in the realm of molecular docking and biological activity assessment. Novel pyridine and fused pyridine derivatives, synthesized from similar compounds, have demonstrated antimicrobial and antioxidant activities. These derivatives have been subjected to in silico molecular docking screenings, indicating moderate to good binding energies with target proteins, which underscores their potential utility in drug development and therapeutic interventions (Flefel et al., 2018).

Utility in Synthesis of Novel Pyridine Derivatives

Furthermore, these compounds are instrumental in synthesizing novel pyridine derivatives, which are elucidated through chemical and spectroscopic data. The synthesized compounds have found applications in various fields, including antimicrobial and anticancer activities, highlighting their versatility and potential in medical and pharmaceutical sciences (Khalifa et al., 2017).

properties

IUPAC Name

2-(2-ethyl-5-pyridin-4-ylpyrazol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-2-16-11(3-6-13)9-12(15-16)10-4-7-14-8-5-10/h4-5,7-9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFRMYJZMBHENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=NC=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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